molecular formula C19H18ClN3O4S B11174044 5-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

5-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B11174044
M. Wt: 419.9 g/mol
InChI Key: BBBGVWPCGISFKK-UHFFFAOYSA-N
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Description

5-CHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiadiazole ring, a methoxybenzamide moiety, and a chlorinated phenyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The resulting thiadiazole compound is further reacted with 5-chloro-2-methoxybenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

5-CHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-3,5-DIMETHOXYBENZAMIDE
  • N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4-ETHOXYBENZAMIDE
  • N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-METHYL-3-NITROBENZAMIDE

Uniqueness

5-CHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C19H18ClN3O4S/c1-25-14-7-5-12(20)10-13(14)18(24)21-19-23-22-17(28-19)9-11-4-6-15(26-2)16(8-11)27-3/h4-8,10H,9H2,1-3H3,(H,21,23,24)

InChI Key

BBBGVWPCGISFKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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